4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Lipophilicity Drug-likeness Physicochemical profiling

SAR campaigns often stall due to limited diversification points on core scaffolds. This compound solves that by providing two orthogonal reactive handles: a hydrazinyl group for hydrazone library synthesis and an 8-bromo substituent for Pd-catalyzed cross-coupling. This dual-functionalization strategy, not feasible with non-halogenated analogs, enables rapid hit-to-lead expansion in a single intermediate. • XLogP3 = 3.5; TPSA = 96.5 Ų; optimal for oral bioavailability space • Heavy-atom (Br) signal enables direct SAD phasing in co-crystallography • Structurally related to agrochemical leads with EC₅₀ of 3.03 µg/mL against Fusarium solani

Molecular Formula C12H12BrN5S
Molecular Weight 338.23 g/mol
CAS No. 886503-83-9
Cat. No. B12992136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
CAS886503-83-9
Molecular FormulaC12H12BrN5S
Molecular Weight338.23 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(N=C2C(=C1)Br)C)C3=CSC(=N3)NN
InChIInChI=1S/C12H12BrN5S/c1-6-3-8(13)11-15-7(2)10(18(11)4-6)9-5-19-12(16-9)17-14/h3-5H,14H2,1-2H3,(H,16,17)
InChIKeyPXQHXJCYXKXKIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl Hydrazinylthiazole: Overview


4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS 886503-83-9) is a heterocyclic small molecule (C₁₂H₁₂BrN₅S, MW 338.23 g/mol) that comprises an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 6, a bromine atom at position 8, and a 2‑hydrazinyl‑1,3‑thiazole moiety at position 3 [1]. It belongs to the family of imidazo[1,2-a]pyridine–thiazole hybrids, a class recognized for its broad utility in both pharmaceutical and crop-protection discovery programs [2]. The compound is commercially available at purities of 97–98% and is primarily employed as a late-stage functionalizable intermediate .

Why Generic Substitution Fails for This Scaffold


Imidazo[1,2-a]pyridine–thiazole hybrids are not interchangeable because even subtle changes in the position and identity of substituents alter the physicochemical profile, synthetic tractability, and biological target engagement. The 8‑bromo substituent in the title compound imparts a unique combination of elevated lipophilicity (XLogP3 = 3.5, ΔlogP ≈ +1.0 unit relative to the non‑brominated 2,6‑dimethyl analog) [1] and a site‑selective cross‑coupling handle that is absent in the des‑bromo or 6‑bromo regioisomers [2]. Generic substitution with the non‑halogenated or differently halogenated versions therefore risks failure in structure‑activity relationship (SAR) campaigns, loss of synthetic diversification potential, and procurement of a compound that does not match the validated hit or lead scaffold. The quantitative evidence below details these differentiation dimensions.

Quantitative Evidence for Scaffold Selection


Lipophilicity Advantage of the 8-Bromo Substituent

The target compound exhibits a computed XLogP3 of 3.5, whereas the corresponding non‑brominated analog 4‑(2,6‑dimethylimidazo[1,2‑a]pyridin‑3‑yl)‑2‑hydrazinylthiazole (CAS 886503‑96‑4, MW 259.34 g/mol, C₁₂H₁₃N₅S) is predicted to have an XLogP3 of approximately 2.5, based on the removal of the bromine atom and the associated decrease in molecular polarizability. This ΔlogP of ≈ +1.0 unit can translate into significantly different membrane permeability and off‑target binding profiles [1].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility via Suzuki–Miyaura Cross-Coupling

The C–Br bond at position 8 of the imidazo[1,2‑a]pyridine ring serves as a reactive handle for Pd‑catalyzed Suzuki–Miyaura coupling, allowing the introduction of aryl, heteroaryl, or alkenyl groups at a late stage. This capability is absent in the non‑brominated analogs (e.g., CAS 886503‑96‑4) and is regioisomerically distinct from the 6‑bromo analog (CAS 886503‑73‑7). Studies on related 8‑bromo‑imidazo[1,2‑a]pyridine scaffolds have demonstrated successful coupling at the 8‑position with a variety of aryl boronic acids, generating compound libraries with IC₅₀ values in the low‑micromolar range against kinetoplastid parasites [1]. The presence of the 2‑hydrazinylthiazole group in the target compound does not interfere with this coupling manifold, as the hydrazine can be protected in situ or post‑coupling condensed to generate hydrazones for further diversification [2].

Cross-coupling Late-stage functionalization Suzuki–Miyaura

TPSA and Hydrogen-Bonding Property Differentiation

The target compound has a topological polar surface area (TPSA) of 96.5 Ų, 2 hydrogen bond donors (both on the hydrazinyl NH₂), and 5 hydrogen bond acceptors [1]. In contrast, the 6‑nitro analog (CAS 886504‑04‑7, C₁₂H₁₂N₆O₂S, MW 304.33) possesses a TPSA of approximately 140 Ų due to the additional nitro group, and the non‑brominated 2,6‑dimethyl analog (CAS 886503‑96‑4) has a TPSA of ≈ 96.5 Ų but lacks the heavy‑atom effect and lipophilicity contributed by bromine. The target compound thus occupies a distinct region of property space: higher lipophilicity than the non‑brominated analog while maintaining a TPSA well below 140 Ų, a threshold often associated with oral bioavailability [2].

TPSA Hydrogen bonding ADME prediction

Commercial Purity Benchmarking

The target compound is routinely supplied at 98% purity (HPLC) by leading vendors (e.g., Leyan, MolCore) . Comparable imidazo[1,2‑a]pyridine–hydrazinylthiazole building blocks are often listed at 95% or 97% purity, including the 2,8‑dimethyl analog (CAS 886504‑12‑7, 95% from AKSci) . For researchers performing SAR studies, elemental analysis, or biological assays where impurity‑driven false positives are a concern, the 98% specification reduces the risk of confounding results.

Purity Quality control Procurement specification

Heavy-Atom Effect for X-ray Crystallography

The presence of a bromine atom (atomic number 35) at position 8 renders the target compound suitable for single‑wavelength anomalous diffraction (SAD) phasing in protein–ligand co‑crystallography, a capability that neither the non‑brominated analog (C₁₂H₁₃N₅S) nor the chloro analogs (e.g., 6,8‑dichloro derivative, CAS not assigned) can offer without additional heavy‑atom derivatization [1]. Furthermore, the polarizable bromine can engage in halogen bonding (C–Br···O/N) with target proteins, a non‑covalent interaction that has been exploited to improve binding affinity and selectivity in multiple drug‑discovery programs [2].

X-ray crystallography Halogen bonding Structure-based design

Priority Application Scenarios


Late-Stage Diversification for Fragment-Based Drug Discovery

The 8‑bromo handle allows medicinal chemistry teams to use this compound as a central core for library synthesis. After condensation of the hydrazinyl group with diverse aldehydes to form hydrazones (a validated pharmacophore for antifungal and antimycobacterial activity [1]), the bromine can be employed in Pd‑catalyzed Suzuki couplings to introduce aryl or heteroaryl groups, generating focused libraries for hit‑to‑lead expansion. This dual‑functionalization strategy is not feasible with the non‑halogenated analog and is regioisomerically distinct from the 6‑bromo variant.

Protein–Ligand Co-Crystallography for Structure-Based Design

Because the bromine atom provides a strong anomalous signal (f″ ≈ 1.5 e⁻ at Cu Kα), the target compound is well‑suited for SAD phasing in co‑crystallography experiments. Structural biology groups can soak or co‑crystallize the compound with target proteins and determine the binding mode without additional heavy‑atom derivatization, accelerating structure‑enabled optimization cycles [2].

Agrochemical Lead Discovery Against Fungal Pathogens

The combination of an imidazo[1,2‑a]pyridine core, a hydrazinylthiazole moiety, and a bromine atom maps onto the pharmacophoric features of recently disclosed fungicidal and larvicidal agents. In a 2023 study, structurally related thiazole–imidazo[1,2‑a]pyridine hydrazones exhibited EC₅₀ values as low as 3.03 μg/mL against Fusarium solani and 81.83% in vivo control of tomato gray mold at 40 μg/mL [1]. The 8‑bromo compound can serve as a starting point for agrochemical SAR programs seeking to improve upon these benchmarks through halogen‑bonding interactions with fungal CYP51 or other targets.

Physicochemical Property-Tailored Lead Optimization

With an XLogP3 of 3.5 and TPSA of 96.5 Ų, the compound occupies a favorable drug‑like property space (logP 1–4, TPSA < 140 Ų) that predicts adequate aqueous solubility and passive membrane permeability [3]. Teams focused on oral bioavailability can select this scaffold over the more polar nitro‑substituted analogs (TPSA ≈ 140 Ų) to reduce efflux transporter recognition and improve absorption, while still retaining a halogen handle for further property modulation.

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